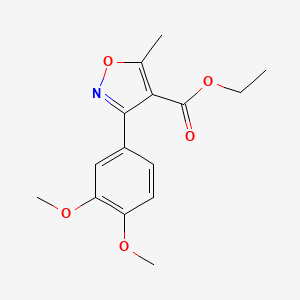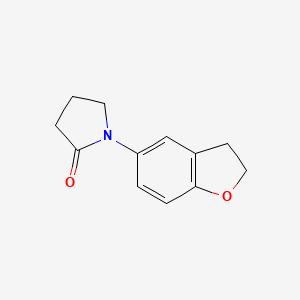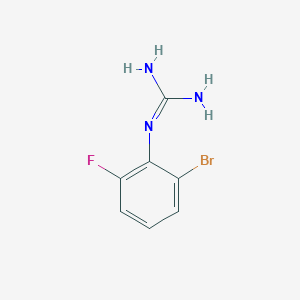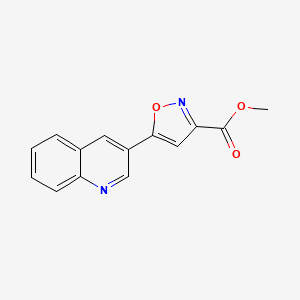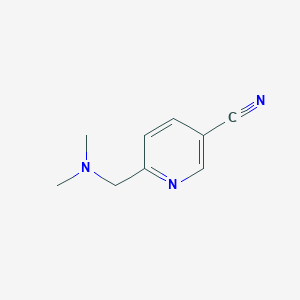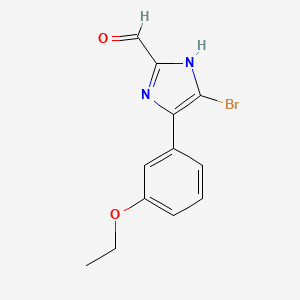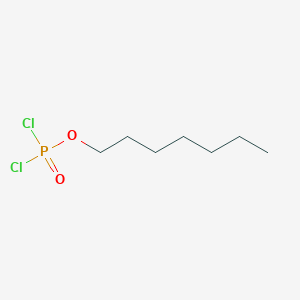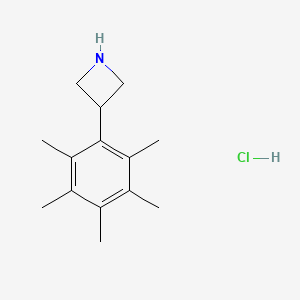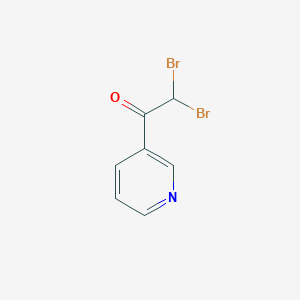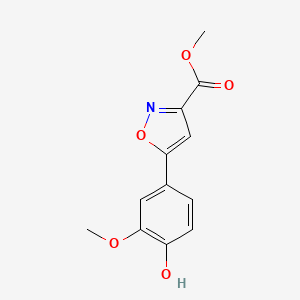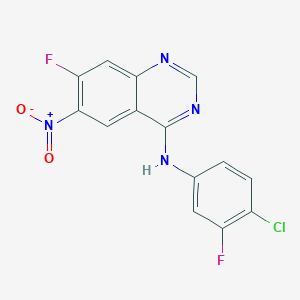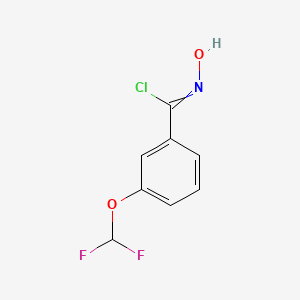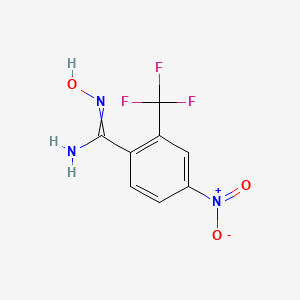
N'-hydroxy-4-nitro-2-(trifluoromethyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide: is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzimidazole precursor, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The final step involves the hydrolysis of the intermediate to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for creating derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group enhances its binding affinity to certain biological targets, making it a candidate for drug development.
Medicine: In medicine, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for developing new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for creating products with enhanced efficacy and stability.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
- N-Hydroxy-4-(trifluoromethyl)benzimidamide
- N-Hydroxy-4-nitrobenzimidamide
- N-Hydroxy-2-(trifluoromethyl)benzimidamide
Comparison: Compared to similar compounds, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is unique due to the presence of both nitro and trifluoromethyl groups. This combination enhances its chemical reactivity and binding affinity to biological targets, making it more versatile for various applications.
Properties
Molecular Formula |
C8H6F3N3O3 |
|---|---|
Molecular Weight |
249.15 g/mol |
IUPAC Name |
N'-hydroxy-4-nitro-2-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6F3N3O3/c9-8(10,11)6-3-4(14(16)17)1-2-5(6)7(12)13-15/h1-3,15H,(H2,12,13) |
InChI Key |
UEWGNNQBZPJKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


